molecular formula C29H24N2O6S2 B5430771 2-(5-{[(2Z)-6-(Ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-2-ylidene]methyl}furan-2-YL)benzoic acid

2-(5-{[(2Z)-6-(Ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-2-ylidene]methyl}furan-2-YL)benzoic acid

Cat. No.: B5430771
M. Wt: 560.6 g/mol
InChI Key: GDKPUQXPPYQERR-HAHDFKILSA-N
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Description

2-(5-{[(2Z)-6-(Ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-2-ylidene]methyl}furan-2-YL)benzoic acid is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, a furan ring, and a benzoic acid moiety

Preparation Methods

The synthesis of 2-(5-{[(2Z)-6-(Ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-2-ylidene]methyl}furan-2-YL)benzoic acid typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazolopyrimidine core through cyclization reactions, followed by the introduction of the furan ring and the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-(5-{[(2Z)-6-(Ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-2-ylidene]methyl}furan-2-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-{[(2Z)-6-(Ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-2-ylidene]methyl}furan-2-YL)benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery.

    Medicine: It may serve as a lead compound for the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it suitable for use in materials science, such as in the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-{[(2Z)-6-(Ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-2-ylidene]methyl}furan-2-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2-(5-{[(2Z)-6-(Ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-2-ylidene]methyl}furan-2-YL)benzoic acid include other thiazolopyrimidine derivatives and compounds with similar functional groups. These compounds may share similar chemical properties and biological activities but differ in their specific structures and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

IUPAC Name

2-[5-[(Z)-[6-ethoxycarbonyl-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O6S2/c1-4-36-28(35)24-16(2)30-29-31(25(24)17-9-12-19(38-3)13-10-17)26(32)23(39-29)15-18-11-14-22(37-18)20-7-5-6-8-21(20)27(33)34/h5-15,25H,4H2,1-3H3,(H,33,34)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKPUQXPPYQERR-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5C(=O)O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5C(=O)O)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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